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Compound of Interest

Compound Name:
2-Hydroxy-6-(2-

methoxyphenyl)pyridine

CAS No.: 1111114-62-5

Cat. No.: B3213080

Get Quote

Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, substituted pyridines

and their pyridone tautomers represent a privileged class of scaffolds. 2-Hydroxy-6-(2-
methoxyphenyl)pyridine is a highly versatile heteroaromatic compound characterized by its

dual hydrogen-bond donor/acceptor capacity and its dynamic structural equilibrium. This

whitepaper provides an in-depth physicochemical profile, explores its tautomeric dynamics, and

establishes a self-validating synthetic protocol for its generation via palladium-catalyzed cross-

coupling.

Chemical Identity & Physicochemical Profiling
Understanding the fundamental mass and elemental composition of a scaffold is the first step

in downstream analytical validation. The molecule consists of a pyridine core substituted with a

hydroxyl group at the C2 position and a 2-methoxyphenyl group at the C6 position.

IUPAC Name: 6-(2-methoxyphenyl)pyridin-2-ol (tautomeric with 6-(2-methoxyphenyl)pyridin-

2(1H)-one)
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Molecular Formula: C₁₂H₁₁NO₂[1]

Molecular Weight: 201.22 g/mol

Monoisotopic Exact Mass: 201.07898 Da[1]

Mass Spectrometry Adduct Profiling
To facilitate LC-MS/MS method development and reaction monitoring, the following table

summarizes the predicted and observed exact mass adducts for the C₁₂H₁₁NO₂ scaffold[1].

Ion Species / Adduct m/z (Exact Mass)
Predicted Collision Cross
Section (CCS, Å²)

[M+H]⁺ 202.08626 141.0

[M+Na]⁺ 224.06820 150.2

[M+NH₄]⁺ 219.11280 158.3

[M-H]⁻ 200.07170 145.7

[M]⁺ (Radical Cation) 201.07843 141.0

Structural Dynamics: The Lactam-Lactim
Tautomerism
A critical feature of 2-hydroxypyridine derivatives is their ability to undergo proton transfer,

existing in a dynamic equilibrium with their 2-pyridone (lactam) counterparts[2]. This is not

merely a structural curiosity; it fundamentally dictates the molecule's reactivity, solubility, and

binding affinity to biological targets.

The Lactim Form (2-Hydroxypyridine): Features a fully aromatic continuous cycle of

overlapping p-orbitals (4n+2 π-electrons)[2]. This form is generally favored in non-polar

solvents (e.g., chloroform, hexanes) or in the gas phase, as it minimizes the molecule's

overall dipole moment.

The Lactam Form (2-Pyridone): Favored in polar, protic solvents (like water or methanol) and

in the solid crystalline state. The lactam form facilitates robust intermolecular hydrogen
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bonding, often pre-organizing into highly stable cyclic dimers[2].
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Caption: Lactam-Lactim tautomeric equilibrium of the pyridine core.

Synthetic Methodology: Suzuki-Miyaura Cross-
Coupling
The most efficient and regioselective method to synthesize 2-hydroxy-6-(2-
methoxyphenyl)pyridine is via the Suzuki-Miyaura cross-coupling of 6-bromo-2-pyridone with

2-methoxyphenylboronic acid[3].

Causality in Experimental Design
Why 6-bromo-2-pyridone? The bromine atom at the C6 position is adjacent to the ring

nitrogen. During the oxidative addition step, the nitrogen atom stabilizes the negative charge

in the Meisenheimer-like intermediate, lowering the activation energy[4].

Why a biphasic solvent system (Dioxane/H₂O)? The organic solvent (1,4-Dioxane)

solubilizes the organic precursors, while water is strictly required to dissolve the inorganic

base.

Why Potassium Carbonate (K₂CO₃)? The base is not merely an acid scavenger; it actively

coordinates with the boronic acid to form a highly nucleophilic trihydroxyboronate anion. This

intermediate is essential for driving the rate-limiting transmetalation step[3].

Step-by-Step Protocol (Self-Validating Workflow)
Reagent Preparation: Charge a flame-dried Schlenk flask with 6-bromo-2-pyridone (1.0

mmol, 1.0 equiv), 2-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol,

2.0 equiv).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/B1149257
https://www.benchchem.com/product/b3213080/docs?utm_src=pdf-body-img#comprehensive-technical-guide-2-hydroxy-6-2-methoxyphenyl-pyridine
https://www.benchchem.com/product/b3213080/docs?utm_src=pdf-body#comprehensive-technical-guide-2-hydroxy-6-2-methoxyphenyl-pyridine
https://www.benchchem.com/product/b3213080/docs?utm_src=pdf-body#comprehensive-technical-guide-2-hydroxy-6-2-methoxyphenyl-pyridine
https://www.benchchem.com/product/B3032199
https://www.benchchem.com/product/B6192519
https://www.benchchem.com/product/B3032199
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3213080?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atmospheric Control: Evacuate and backfill the flask with Argon three times. Causality:

Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which causes rapid

deactivation to Pd(II) black.

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 5

mol%) under a positive stream of Argon.

Solvent Introduction: Inject 10 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v).

Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours.

In-Process Validation (LC-MS): Sample 10 µL of the reaction mixture. Validation Check: The

reaction is deemed complete when the starting material peak (m/z ~174/176) disappears and

the product peak emerges at exactly m/z 202.08 ([M+H]⁺)[1].

Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and

wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate

under reduced pressure, and purify via flash column chromatography (Silica gel,

Hexanes/EtOAc gradient).

NMR Validation: Confirm the structure via ¹H NMR. The methoxy group should appear as a

sharp singlet near δ 3.86 ppm, while the pyridone NH proton will appear far downfield (often

>10 ppm) depending on the solvent[5].
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Caption: Suzuki-Miyaura cross-coupling catalytic cycle for C-C bond formation.

Biological & Pharmacological Relevance
The 2-pyridone core is a renowned bioisostere for amides and phenols in drug discovery.

Because the lactam form mimics the peptide bond's spatial arrangement while offering

enhanced metabolic stability, derivatives of 6-aryl-2-pyridones are frequently investigated as
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AMPA receptor antagonists, kinase inhibitors, and antimicrobial agents. The addition of the 2-

methoxyphenyl group at the C6 position introduces a steric shield and a secondary hydrogen-

bond acceptor (the methoxy oxygen), which significantly enhances the molecule's lipophilicity

and membrane permeability[6].
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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